molecular formula C23H22N4O3 B2602065 (E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide CAS No. 324773-92-4

(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide

Cat. No. B2602065
CAS RN: 324773-92-4
M. Wt: 402.454
InChI Key: RTGUMISQXZCJAR-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a carbazole moiety, which is a tricyclic aromatic organic compound. Carbazoles are known for their wide range of applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) . They are also used as hosts in doped OLEDs .

Scientific Research Applications

Antimicrobial Properties

Compounds with azomethines and related derivatives demonstrate significant antimicrobial properties, including both fungicidal and bactericidal effects. Studies on rare earth complexes with azomethines suggest their potential in developing antimicrobial agents due to their appreciable properties against microorganisms (R. Singh & R.V. Singh, 2008).

Cytotoxicity and Anticancer Activity

The synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives indicate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Synthesis of Heterocycles

N-Benzoylthioamides react with hydrazines and hydroxylamine to form various heterocycles such as 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, highlighting the role of these compounds in the synthesis of chemical structures with potential biological activities (L. L. Whitfield & E. P. Papadopoulos, 1981).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their derivatives show remarkable activity against the avian influenza virus, demonstrating the importance of these compounds in developing antiviral medications (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).

Co-Crystals with Pharmaceuticals

The formation of co-crystals between sulfamethazine and various carboxylic acids and amides leads to new solid forms that can influence drug properties, such as solubility and stability. This research has implications for pharmaceutical formulation and drug design (Soumyajit Ghosh, P. Bag, & C. M. Reddy, 2011).

Future Directions

Carbazole-based compounds have been widely used in organic light-emitting diodes (OLEDs), and there is ongoing research to improve their performance and discover new applications .

properties

IUPAC Name

[(E)-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c24-23(29)26-25-13-16-9-11-18(12-10-16)30-15-17(28)14-27-21-7-3-1-5-19(21)20-6-2-4-8-22(20)27/h1-13,17,28H,14-15H2,(H3,24,26,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGUMISQXZCJAR-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NNC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide

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